1-[3-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromeno-pyrrole core with benzyloxy and pyridinyl substituents
Preparation Methods
The synthesis of 1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the benzyloxy group: This step may involve the use of benzyl halides and suitable base catalysts to attach the benzyloxy group to the phenyl ring.
Attachment of the pyridinyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridinyl boronic acids or halides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-(benzyloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Chromeno-pyrrole derivatives: These compounds share the chromeno-pyrrole core but may have different substituents, leading to variations in their properties and applications.
Benzyloxy-substituted compounds: Compounds with benzyloxy groups on different aromatic rings can exhibit different chemical and biological properties.
Pyridinyl-substituted compounds: The presence of pyridinyl groups can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C29H20N2O4 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-(3-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H20N2O4/c32-27-22-13-4-5-14-23(22)35-28-25(27)26(31(29(28)33)24-15-6-7-16-30-24)20-11-8-12-21(17-20)34-18-19-9-2-1-3-10-19/h1-17,26H,18H2 |
InChI Key |
IXZUTVPFYREDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C(=O)N3C5=CC=CC=N5)OC6=CC=CC=C6C4=O |
Origin of Product |
United States |
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